3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a phenolic moiety. Its molecular formula is , and it has a molecular weight of 344.41 g/mol. The compound features a 3-methyl-1-propyl-1H-pyrazol-4-yl group attached to an aminomethyl phenolic structure, which contributes to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The chemical reactivity of 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can be attributed to the presence of functional groups such as amines and phenols. Key reactions include:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
The synthesis of 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can be approached through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that could enhance its properties.
3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol has potential applications in various fields:
Interaction studies involving 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol focus on its binding affinities with biological targets. These studies typically assess:
Such studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-1-phenylnonane | Contains a phenyl group, differing in side chains | |
| 5-Amino-3-methylpyrazole | Lacks the propyl group but retains pyrazole core | |
| 4-Amino-N-(3-methylpyrazole)benzamide | Features an amide linkage, influencing solubility |
The systematic IUPAC name for this compound is 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol, reflecting its phenolic backbone (position 3) substituted with a [(3-methyl-1-propylpyrazol-4-yl)amino]methyl group. Its molecular formula is C₁₄H₂₀N₃O, with a molecular weight of 246.33 g/mol for the free base and 281.78 g/mol for its hydrochloride salt. The compound’s CAS registry number is 1856073-64-7, and it is alternatively identified as AKOS030250048.
| Property | Value |
|---|---|
| IUPAC Name | 3-{[(3-Methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol |
| Molecular Formula | C₁₄H₂₀N₃O |
| Molecular Weight | 246.33 g/mol (free base) |
| CAS Number | 1856073-64-7 |
| Synonyms | AKOS030250048 |
NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments. For the hydrochloride salt (C₁₄H₂₀ClN₃O), key signals in the ¹H NMR spectrum (400 MHz, CDCl₃) include:
The ¹³C NMR spectrum reveals:
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | 9.8 | Broad singlet |
| Pyrazole C-H | 7.8 | Singlet |
| -CH₂-NH- | 4.3 | Triplet |
| Propyl -CH₂- | 1.6–1.8 | Multiplet |
| Pyrazole -CH₃ | 2.3 | Singlet |
IR spectroscopy highlights functional groups through characteristic absorptions:
As of current literature, no XRD data for 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol has been reported. Future studies could resolve its crystal packing and intermolecular interactions.
DFT studies (e.g., B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and electronic properties. Key findings include: